2-Amino-4-(4-isopropylphenyl)thiophene-3-carboxamide
Overview
Description
2-Amino-4-(4-isopropylphenyl)thiophene-3-carboxamide is a heterocyclic compound that belongs to the thiophene family. Thiophenes are known for their aromaticity and stability, making them valuable in various chemical and pharmaceutical applications. This compound, with the molecular formula C14H16N2OS, features a thiophene ring substituted with an amino group, an isopropylphenyl group, and a carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4-isopropylphenyl)thiophene-3-carboxamide typically involves the condensation of appropriate starting materials. One common method is the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur in the presence of a base. This reaction forms the thiophene ring with the desired substituents.
Another method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10). This method is particularly useful for synthesizing thiophene derivatives with various substituents.
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves large-scale batch or continuous processes. These processes utilize optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(4-isopropylphenyl)thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino-substituted thiophenes.
Substitution: Halogenated or nitrated thiophenes.
Scientific Research Applications
2-Amino-4-(4-isopropylphenyl)thiophene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex thiophene derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 2-Amino-4-(4-isopropylphenyl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins. Additionally, its antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of key enzymes involved in bacterial metabolism.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate
- Propyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate
- 2-Amino-4-(4-ethylphenyl)thiophene-3-carboxamide
Uniqueness
2-Amino-4-(4-isopropylphenyl)thiophene-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes. Additionally, the amino and carboxamide groups provide sites for further chemical modification, allowing for the development of a wide range of derivatives with tailored properties.
Properties
IUPAC Name |
2-amino-4-(4-propan-2-ylphenyl)thiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-8(2)9-3-5-10(6-4-9)11-7-18-14(16)12(11)13(15)17/h3-8H,16H2,1-2H3,(H2,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCGGGCHMIISLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CSC(=C2C(=O)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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